molecular formula C15H35N2OP B14663933 N,N,N',N'-Tetraethyl-P-heptylphosphonic diamide CAS No. 36378-53-7

N,N,N',N'-Tetraethyl-P-heptylphosphonic diamide

Katalognummer: B14663933
CAS-Nummer: 36378-53-7
Molekulargewicht: 290.42 g/mol
InChI-Schlüssel: NZBYDUZUWSRZIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide is a chemical compound with the molecular formula C14H25N2OP It belongs to the class of phosphonic diamides, which are characterized by the presence of a phosphonic group bonded to nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide typically involves the reaction of heptylphosphonic dichloride with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Heptylphosphonic dichloride+2DiethylamineN,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide+2HCl\text{Heptylphosphonic dichloride} + 2 \text{Diethylamine} \rightarrow \text{N,N,N',N'-Tetraethyl-P-heptylphosphonic diamide} + 2 \text{HCl} Heptylphosphonic dichloride+2Diethylamine→N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide+2HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The compound can undergo substitution reactions where the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Compounds with different functional groups replacing the ethyl groups.

Wissenschaftliche Forschungsanwendungen

N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The phosphonic group plays a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide
  • N,N,N’,N’-Tetraethyl-P-phenylphosphonic diamide
  • N,N,N’,N’-Tetramethyl-P-heptylphosphonic diamide

Uniqueness

N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide is unique due to its specific alkyl chain length and the presence of ethyl groups. This structural difference can influence its chemical reactivity, binding affinity, and overall properties compared to similar compounds. The heptyl group provides distinct hydrophobic characteristics, making it suitable for specific applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

36378-53-7

Molekularformel

C15H35N2OP

Molekulargewicht

290.42 g/mol

IUPAC-Name

N-[diethylamino(heptyl)phosphoryl]-N-ethylethanamine

InChI

InChI=1S/C15H35N2OP/c1-6-11-12-13-14-15-19(18,16(7-2)8-3)17(9-4)10-5/h6-15H2,1-5H3

InChI-Schlüssel

NZBYDUZUWSRZIJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCP(=O)(N(CC)CC)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.